molecular formula C16H16O3 B14721718 (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane

(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane

Cat. No.: B14721718
M. Wt: 256.30 g/mol
InChI Key: ZVJKSXSEVFDVKE-IYBDPMFKSA-N
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Description

(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane is a chiral epoxide compound characterized by the presence of two methoxy-substituted phenyl groups attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of trans-stilbene derivatives using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral catalyst to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through the use of biocatalysts. For example, the lipase from Serratia marcescens has been employed in an emulsion bioreactor to produce optically pure this compound from racemic mixtures . This method offers high yields and enantiomeric excess, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane

InChI

InChI=1S/C16H16O3/c1-17-13-7-3-11(4-8-13)15-16(19-15)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3/t15-,16+

InChI Key

ZVJKSXSEVFDVKE-IYBDPMFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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